2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-13-6-3-2-5-11(13)9-18-15(21)12-10-25-17(19-12)20-16(22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKJMSUZNBDDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogs
The following compounds share structural or functional similarities (Table 1):
Table 1 : Comparative analysis of structural analogs.
Structural and Functional Insights
Core Heterocycle Variations
- Oxazole vs. Thiazole: The thiazole analog (C₁₈H₁₇N₃O₄S, MW 371.40) replaces oxazole with a sulfur-containing thiazole ring. The oxazole variant (MW 340.32) may offer better metabolic stability due to reduced molecular complexity.
Substituent Positioning and Bioactivity
- Methoxybenzyl Orientation :
- Furan Carboxamide vs. Benzamide: Fenfuram (C₁₁H₉NO₂), a simpler furancarboxamide, is effective against fungal pathogens but lacks the heterocyclic core, limiting its target specificity compared to the oxazole derivative .
Molecular Weight and Lipophilicity
- Higher molecular weight in the thiazole analog (371.40 vs. 340.32) correlates with increased logP values, suggesting reduced aqueous solubility but enhanced membrane permeability.
Research Findings and Mechanistic Hypotheses
- Agrochemical Potential: Mepronil (C₁₇H₁₉NO₂), a benzamide fungicide, shares the methoxyaryl motif with the target compound. Its mechanism involves inhibition of succinate dehydrogenase (SDH) in fungi. The oxazole-furan hybrid may target similar pathways with improved selectivity .
- Antimicrobial Activity :
- The thiazole analog (CAS 923226-70-4) has been studied for its antimicrobial properties, likely due to thiazole’s role in disrupting bacterial cell wall synthesis .
Q & A
Q. How to assess the compound’s potential for off-target interactions?
- Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- GPCR binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors).
- Safety pharmacology : Conduct hERG channel inhibition assays to rule out cardiotoxicity .
Key Citations
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